![molecular formula C11H12N4O B3302202 4-[5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 915921-85-6](/img/structure/B3302202.png)
4-[5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
Description
“4-[5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various methods. One common approach involves the construction of the ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “4-[5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine” is characterized by its pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also provides increased three-dimensional coverage, a phenomenon known as "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving “4-[5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine” can be influenced by various factors. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Future Directions
The future directions in the research and development of “4-[5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by studying the binding conformation of these compounds and modifying their structures to enhance potency towards specific targets while minimizing undesirable activity against other targets .
properties
IUPAC Name |
3-pyridin-4-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-9(13-5-1)11-14-10(15-16-11)8-3-6-12-7-4-8/h3-4,6-7,9,13H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJDOOYVZDYJOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701225715 | |
Record name | 4-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701225715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine | |
CAS RN |
915921-85-6 | |
Record name | 4-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915921-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701225715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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